molecular formula C19H30N2O3S2 B2695131 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034572-74-0

4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2695131
CAS No.: 2034572-74-0
M. Wt: 398.58
InChI Key: NWTGPLXUHKHCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by its ethoxy and methyl substituents at positions 4 and 3 of the benzene ring, respectively. The sulfonamide group is linked to a piperidin-4-ylmethyl moiety, which is further substituted with a tetrahydrothiophen-3-yl group.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S2/c1-3-24-19-5-4-18(12-15(19)2)26(22,23)20-13-16-6-9-21(10-7-16)17-8-11-25-14-17/h4-5,12,16-17,20H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGPLXUHKHCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C19H30N2O3S2 and a molecular weight of 398.58 g/mol, this compound exhibits various biological properties that warrant detailed examination.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with specific biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and various sulfonamide-sensitive enzymes, which play crucial roles in metabolic processes. Additionally, the presence of the piperidine and tetrahydrothiophene moieties may enhance its affinity for biological receptors or enzymes involved in neurotransmission or metabolic pathways.

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects. Although specific data on 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is limited, it is hypothesized that it may share these properties based on its sulfonamide group.

2. Antitumor Activity

Research indicates that compounds with similar piperidine structures have shown promise in cancer therapy by inhibiting tumor growth. For example, studies on related compounds have demonstrated their ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells. This compound's potential as an antitumor agent could be explored through further in vitro and in vivo studies.

3. Neurological Effects

Given the presence of the piperidine ring, there is potential for this compound to exhibit neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Investigating its impact on these systems could provide insights into its possible use in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide as an antimicrobial agent .
Antitumor Studies Similar piperidine derivatives showed inhibition of tumor cell lines in vitro, indicating a need for further exploration of this compound's anticancer properties .
Neuropharmacological Research Compounds with piperidine structures have been linked to modulation of neurotransmitter release, supporting the hypothesis that 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide may influence neurological pathways .

Scientific Research Applications

Biological Activities

Anticancer Potential:
Recent studies have indicated that compounds with similar structural motifs to 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity:
Research has also highlighted the antimicrobial efficacy of sulfonamide derivatives. Compounds that incorporate benzenesulfonamide structures have shown promising results against a range of bacterial strains, including resistant pathogens. The mechanism is primarily attributed to the inhibition of bacterial folate synthesis, a critical pathway for microbial growth .

Synthesis Methodologies

The synthesis of 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves several key steps:

  • Formation of the Sulfonamide Linkage: The initial step typically includes the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
  • Introduction of Ethoxy and Methyl Groups: Subsequent alkylation reactions are employed to introduce ethoxy and methyl substituents onto the aromatic ring.
  • Piperidine Derivative Synthesis: The tetrahydrothiophen-piperidine moiety can be synthesized through cyclization reactions involving appropriate precursors.

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Antimicrobial Testing
A recent investigation into new thiopyrimidine-benzenesulfonamide compounds revealed their effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, finding that these compounds significantly inhibited biofilm formation, which is crucial for pathogen persistence and resistance .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerVarious Cancer Cell LinesInduction of apoptosis, cell cycle arrest
AntimicrobialKlebsiella pneumoniaeInhibition of folate synthesis
Pseudomonas aeruginosaBiofilm formation inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Below is a detailed comparison:

Compound Name/ID Key Structural Features Molecular Weight Biological Activity/Applications References
Target Compound 4-ethoxy-3-methyl-benzenesulfonamide + tetrahydrothiophen-3-yl-piperidinylmethyl Not reported Not explicitly stated (inference: potential CNS/kinase targets) N/A
Compound 6d () Benzenesulfonamide + benzhydrylpiperazine + oxoethyl chain ~600–650 g/mol Probable kinase/enzyme inhibition (structural similarity to sulfonamide inhibitors)
Compound 13f () Chloro, fluoro, trifluoromethyl-substituted benzenesulfonamide + ureidopyrimidine ~550–600 g/mol Herbicidal activity (ureidopyrimidine core)
Example 53 () Fluorinated chromen-2-yl + pyrazolo[3,4-d]pyrimidin-3-yl + isopropylbenzamide 589.1 g/mol Kinase inhibition (pyrazolopyrimidine motif common in anticancer agents)
Compound 17 () Trifluoromethyl-benzenesulfonamide + cyclopropyl-piperidinyl + chloro-phenylbutyl ~450–500 g/mol Not reported (structural similarity to GPCR ligands)
Pyrimidine analog () 4-ethoxy-3-methyl-benzenesulfonamide + pyrimidin-2-yl-piperidinylmethyl Not reported Unspecified (pyrimidine often linked to antiviral/anticancer activity)

Key Observations:

Ethoxy and methyl groups at positions 4 and 3 of the benzene ring are less electronegative than chloro/fluoro substituents (), possibly reducing metabolic instability .

Biological Relevance :

  • Piperidinylmethyl-sulfonamide scaffolds (e.g., ) are common in CNS-targeting drugs due to their ability to interact with amine-binding pockets in receptors .
  • The absence of ureidopyrimidine () or pyrazolopyrimidine () moieties in the target compound suggests divergent therapeutic pathways compared to herbicidal or kinase-inhibiting analogs.

Synthetic Challenges :

  • The tetrahydrothiophene substitution introduces stereochemical complexity absent in simpler piperidine derivatives (e.g., ’s thiazolyl-sulfonamide) .

Research Findings and Data Gaps

  • Pharmacokinetics: No direct ADME data are available. However, tetrahydrothiophene’s sulfur atom may influence metabolic oxidation pathways compared to oxygen-containing heterocycles (e.g., oxazolidinones in ) .
  • Biological Data : Structural analogs in –4 show activity against enzymes/receptors, but the target compound’s specific targets remain unvalidated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.